Z-1-Nal-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

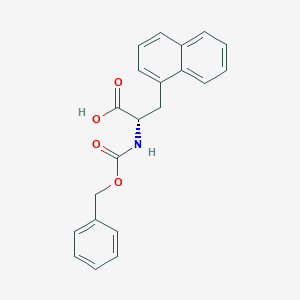

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-naphthalen-1-yl-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-20(24)19(22-21(25)26-14-15-7-2-1-3-8-15)13-17-11-6-10-16-9-4-5-12-18(16)17/h1-12,19H,13-14H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYQEAGTPQSPLT-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=CC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-1-Nal-OH chemical properties and structure

An In-Depth Technical Guide to Z-L-1-Naphthylalanine (Z-1-Nal-OH) for Advanced Research

Authored by: A Senior Application Scientist

Foreword: The Strategic Role of Non-Canonical Amino Acids in Modern Drug Discovery

In the landscape of contemporary peptide science and therapeutic development, the strategic incorporation of non-canonical amino acids has become a cornerstone for innovation. These unique building blocks offer chemists and pharmacologists a sophisticated toolkit to transcend the limitations of the 20 proteinogenic amino acids, enabling the design of peptides with enhanced stability, novel conformations, and tailored biological activities. Among these, L-1-Naphthylalanine (1-Nal) stands out for its distinctive structural and photophysical properties.[1] Its bulky, hydrophobic naphthalene side chain provides a powerful probe for investigating protein-protein interactions, modulating receptor-ligand binding, and engineering peptides with improved enzymatic resistance and membrane permeability.[1][2]

This guide focuses on N-α-Benzyloxycarbonyl-L-1-naphthylalanine (this compound), the Z-protected form of this versatile amino acid. The benzyloxycarbonyl (Z or Cbz) group is a classic and highly effective amine protecting group, crucial for the controlled, stepwise assembly of peptide chains. Understanding the core chemical properties, synthesis, and application of this compound is fundamental for any researcher aiming to leverage its potential in creating next-generation peptide therapeutics and biochemical tools.

Core Chemical Identity and Physicochemical Profile

This compound is a synthetic derivative of the amino acid L-alanine, where a hydrogen on the β-carbon is replaced by a naphthalen-1-ylmethyl group, and the α-amino group is protected by a benzyloxycarbonyl moiety. This structure combines the chirality of the natural L-amino acid backbone with the bulky, aromatic, and hydrophobic characteristics of the naphthalene ring system.

Molecular Structure

-

IUPAC Name: (2S)-2-(phenylmethoxycarbonylamino)-3-(naphthalen-1-yl)propanoic acid

-

Common Synonyms: Z-L-1-Nal-OH, N-Benzyloxycarbonyl-L-1-naphthylalanine, Cbthis compound

-

Stereochemistry: The "(S)" configuration at the α-carbon is derived from the L-alanine precursor, which is critical for its use in synthesizing biologically active peptides that mimic or interact with natural systems.

Physicochemical Data

The properties of this compound are summarized below. For context, comparative data for the unprotected parent amino acid, L-1-Naphthylalanine (H-1-Nal-OH), is also provided. The addition of the Z-group significantly alters properties such as molecular weight, solubility, and melting point.

| Property | This compound | H-1-Nal-OH (L-1-Naphthylalanine) |

| CAS Number | 65365-15-3[3] | 55516-54-6[4][5] |

| Molecular Formula | C₂₁H₁₉NO₄[3] | C₁₃H₁₃NO₂[4][6] |

| Molecular Weight | 349.38 g/mol [3] | 215.25 g/mol [4][6] |

| Appearance | White to off-white solid/powder | White to very slightly beige powder[4] |

| Melting Point | Data not consistently reported; expected to be lower than the unprotected form due to the disruption of zwitterionic crystal packing. | 254-257 °C[4][5] |

| Solubility | Soluble in organic solvents (e.g., DMSO, Chloroform, Ethyl Acetate)[1]; Insoluble in water. | Slightly soluble in water; Soluble in various organic solvents like DMSO, Acetone, Chloroform.[1][4][7] |

| Optical Rotation (α) | Not specified, but will exhibit levorotation. | -13.5° (c=0.8%, 0.3N HCl)[4][5] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a standard N-protection reaction. The protocol described here is a self-validating system based on the Schotten-Baumann reaction conditions, a robust method for acylating amines.

Principle of the Reaction

The synthesis involves the reaction of the free amino group of L-1-Naphthylalanine with benzyl chloroformate (Cbz-Cl) under aqueous alkaline conditions. The base (sodium hydroxide) serves two critical functions: it deprotonates the amino group to form the more nucleophilic free amine, and it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

Step-by-Step Experimental Protocol

Materials:

-

L-1-Naphthylalanine (H-1-Nal-OH)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Dioxane or Acetone (reaction solvent)

-

Hydrochloric acid (HCl), concentrated and dilute

-

Ethyl acetate (extraction solvent)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Deionized water

Procedure:

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve L-1-Naphthylalanine (1.0 eq) in 2M sodium hydroxide solution (2.5 eq) and a co-solvent like dioxane or acetone to aid solubility. Cool the mixture to 0-5 °C in an ice bath. Causality Note: Cooling is crucial to control the exothermicity of the reaction and to minimize the hydrolysis of the reactive benzyl chloroformate.

-

Addition of Protecting Agent: While stirring vigorously, add benzyl chloroformate (1.1 eq) and additional 2M NaOH solution (1.2 eq) dropwise and simultaneously from two separate dropping funnels over 30-45 minutes. Maintain the temperature at 0-5 °C and ensure the pH remains alkaline (pH 9-10). Self-Validation Check: The pH must be kept alkaline to ensure the amino group remains deprotonated and to neutralize the HCl byproduct. A stable pH indicates the reaction is proceeding as intended.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

-

Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with a nonpolar solvent like diethyl ether or hexane to remove any unreacted benzyl chloroformate and benzyl alcohol (from hydrolysis).

-

Acidification and Precipitation: Cool the aqueous layer again in an ice bath and carefully acidify with concentrated HCl until the pH reaches ~2. A white precipitate of this compound will form. Causality Note: At the isoelectric point (low pH), the carboxylate is protonated, rendering the molecule neutral and significantly less soluble in water, causing it to precipitate.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove inorganic salts.

-

Purification and Drying: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane or aqueous ethanol, to achieve high purity. Dry the purified crystals under vacuum.

Application in Peptide Synthesis and Drug Discovery

This compound is a key intermediate for incorporating the 1-naphthylalanine moiety into peptides, a strategy used to enhance biological activity and metabolic stability.[2][4]

Role in Solid-Phase Peptide Synthesis (SPPS)

While the Z-group is more traditionally associated with solution-phase synthesis, Z-protected amino acids can be used in SPPS, although Fmoc and Boc chemistries are more common.[1][8] The primary function of the Z-group is to prevent the α-amino group from forming an unwanted peptide bond during the activation and coupling of its carboxyl group. The Z-group is typically removed via catalytic hydrogenation (e.g., H₂/Pd-C), which is orthogonal to the acid-labile protecting groups used for the peptide-resin linkage and many side chains in Boc-SPPS.

Below is a conceptual workflow illustrating the incorporation of this compound into a growing peptide chain.

Caption: Workflow for incorporating this compound in peptide synthesis.

Probing Molecular Interactions and Enhancing Bioactivity

The introduction of 1-Nal into a peptide sequence serves several critical functions in drug design:

-

Steric Hindrance: The bulky naphthalene group can act as a "molecular bumper," preventing proteases from accessing and cleaving the peptide backbone, thus increasing the peptide's in vivo half-life.[1]

-

Hydrophobicity: The aromatic side chain significantly increases the hydrophobicity of the peptide, which can enhance its ability to cross cell membranes or improve its binding affinity within hydrophobic pockets of target receptors.[1]

-

Conformational Constraint: The size of the naphthyl group restricts the conformational freedom of the peptide backbone, locking it into a specific bioactive conformation that may lead to higher receptor affinity and selectivity.

-

Fluorescence Probe: The naphthalene moiety is intrinsically fluorescent, allowing the peptide to be used as a probe in fluorescence-based binding assays without the need for an external fluorescent label.[1]

A notable application is in the design of antagonists for hormones like the luteinizing hormone-releasing hormone (LH-RH), where Nal residues are used to create potent inhibitors for therapeutic use.[2]

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with standard safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. Avoid breathing dust by handling it in a well-ventilated area or a fume hood.[7]

-

Storage: Store in a cool (2-8°C), dry, and dark place in a tightly sealed container to prevent degradation.[4][5]

-

Safety Statements: Avoid contact with skin and eyes. Do not breathe dust.[7]

This guide provides a comprehensive technical overview of this compound, grounding its chemical properties and synthesis in the practical context of modern peptide research and drug development. By understanding the causality behind its synthesis and the strategic value of its structural features, researchers can effectively harness this powerful non-canonical amino acid to advance their scientific objectives.

References

- 1. lifetein.com [lifetein.com]

- 2. A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase-saccharideamino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. L-1-Naphthylalanine | 55516-54-6 [chemicalbook.com]

- 5. L-1-Naphthylalanine | 55516-54-6 [amp.chemicalbook.com]

- 6. peptide.com [peptide.com]

- 7. chembk.com [chembk.com]

- 8. Fmoc-1-Nal-OH = 98.0 96402-49-2 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis of Z-1-Naphthylalanine-OH

An In-depth Monograph for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the synthetic pathways leading to Z-1-Naphthylalanine-OH, a valuable chiral building block in medicinal chemistry and peptide science. The methodologies presented herein are curated to offer both theoretical understanding and practical, actionable protocols for laboratory execution. We will delve into the chemical principles underpinning these syntheses, emphasizing stereochemical control and the logic behind procedural choices.

Introduction: The Significance of Z-1-Naphthylalanine-OH

Z-1-Naphthylalanine-OH, systematically named (S)-2-(((benzyloxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid, is a non-proteinogenic amino acid derivative.[1][2][3] Its structure incorporates a bulky, hydrophobic naphthyl group, which imparts unique conformational constraints and potential for π-π stacking interactions when incorporated into peptides. The benzyloxycarbonyl (Z or Cbz) protecting group on the α-amino function is crucial for its application in solid-phase and solution-phase peptide synthesis, preventing unwanted side reactions.[4] The stereospecific synthesis of the L-enantiomer (the (S)-configuration) is of paramount importance, as biological activity is often highly dependent on chirality.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of Z-1-Naphthylalanine-OH can be approached through several strategic routes. The choice of a particular method often depends on the available starting materials, desired scale, and the need for high enantiopurity.

Asymmetric Hydrogenation of a Prochiral Precursor

A highly efficient and industrially scalable approach for the synthesis of chiral amino acids is the asymmetric hydrogenation of prochiral dehydroamino acid derivatives.[5] This method involves the use of a chiral catalyst to stereoselectively add hydrogen across the double bond of an achiral substrate, thereby establishing the desired stereocenter.

The general workflow for this approach is as follows:

Caption: Workflow for Asymmetric Hydrogenation.

For the synthesis of 1-Naphthylalanine, a suitable precursor would be the corresponding dehydroamino acid. The use of rhodium complexes with chiral phosphine ligands, such as BoPhoz, has been shown to be highly effective for similar transformations, achieving high enantioselectivities.[5]

Enzymatic and Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino acids.[6][7] Enzymes can operate under mild reaction conditions and often exhibit exquisite stereoselectivity, obviating the need for chiral auxiliaries or catalysts based on rare metals.

One such strategy is the deracemization of a racemic mixture of the amino acid. This can be achieved using a combination of an oxidase and a transaminase in a multi-enzyme cascade.[7] For instance, a D-amino acid oxidase (DAAO) can selectively oxidize the D-enantiomer to the corresponding α-keto acid, which is then reaminated by a transaminase to furnish the desired L-amino acid with high enantiomeric excess.[7]

Caption: Enzymatic Deracemization Cascade.

Alkylation of Chiral Glycine Equivalents

Another established method involves the diastereoselective alkylation of a chiral glycine enolate equivalent.[8] In this approach, a chiral auxiliary is attached to the glycine scaffold to direct the incoming electrophile (in this case, a 1-naphthylmethyl halide) to one face of the enolate, thereby inducing the desired stereochemistry. Subsequent removal of the chiral auxiliary yields the target amino acid.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the synthesis of Z-1-Naphthylalanine-OH, based on the protection of commercially available L-1-Naphthylalanine. This method is often preferred for its reliability and straightforward execution in a standard laboratory setting.

Synthesis of Z-L-1-Naphthylalanine-OH from L-1-Naphthylalanine

This procedure details the N-protection of L-1-Naphthylalanine using benzyl chloroformate (Cbz-Cl or Z-Cl).

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| L-1-Naphthylalanine | 215.25 | 5.0 g | 23.2 mmol |

| Sodium Bicarbonate | 84.01 | 5.85 g | 69.6 mmol |

| Dioxane | - | 50 mL | - |

| Water | - | 50 mL | - |

| Benzyl Chloroformate | 170.59 | 4.38 g (3.7 mL) | 25.7 mmol |

| Diethyl Ether | - | As needed | - |

| 1 M Hydrochloric Acid | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Step-by-Step Procedure:

-

Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g (23.2 mmol) of L-1-Naphthylalanine and 5.85 g (69.6 mmol) of sodium bicarbonate in a mixture of 50 mL of dioxane and 50 mL of water.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Protecting Agent: While stirring vigorously, add 3.7 mL (25.7 mmol) of benzyl chloroformate dropwise over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M hydrochloric acid while cooling in an ice bath. A white precipitate should form.

-

Extract the product with three 50 mL portions of ethyl acetate.

-

Combine the organic extracts and wash with 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane, to afford Z-L-1-Naphthylalanine-OH as a white solid.

Caption: Workflow for Z-protection of L-1-Naphthylalanine.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating through in-process controls and final product characterization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the Cbz group.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.

-

Melting Point Analysis: To compare with literature values for the pure compound.

Conclusion

The synthesis of Z-1-Naphthylalanine-OH is a critical process for the advancement of peptide-based therapeutics and research. The methodologies outlined in this guide, from asymmetric catalysis to straightforward protection strategies, provide a robust framework for its preparation. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development program, including scale, cost, and purity specifications. Adherence to rigorous analytical validation at each stage is paramount to ensuring the quality and reliability of the final product.

References

- 1. 65365-15-3|(S)-2-(((Benzyloxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 2. (S)-2-(((Benzyloxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid - [sigmaaldrich.com]

- 3. (S)-2-(((benzyloxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid [chemicalbook.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role and Mechanism of Z-1-Nal-OH in Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic selection of amino acid protecting groups is a cornerstone of successful peptide synthesis, directly influencing yield, purity, and the prevention of undesirable side reactions. Among the arsenal of N-α-protecting groups, the Benzyloxycarbonyl (Z or Cbz) group holds a significant position, particularly for its stability and resistance to racemization. When coupled with non-canonical amino acids like 1-Naphthylalanine (1-Nal), it forms Z-1-Nal-OH, a versatile building block for designing peptides with enhanced structural and pharmacological properties. This guide provides a comprehensive examination of the mechanism of action of this compound, detailing the chemistry of N-terminal protection, peptide coupling, and deprotection. We will explore the causality behind experimental choices, provide validated protocols, and discuss the unique contributions of the 1-Naphthylalanine moiety to modern peptide and drug development.

Introduction: The Strategic Importance of N-α-Protection

In peptide synthesis, the controlled, sequential assembly of a peptide chain is paramount. The primary challenge arises from the bifunctional nature of amino acids, which possess both a nucleophilic amino group and an electrophilic carboxylic acid group. Without intervention, uncontrolled polymerization would occur. The core strategy to prevent this is the temporary masking of the N-terminal amino group, allowing for the selective activation of the C-terminal carboxyl group for amide bond formation.[1][2]

The Benzyloxycarbonyl (Z or Cbz) group, introduced by Max Bergmann and Leonidas Zervas, is a foundational N-α-protecting group in peptide chemistry.[3][4] Its utility stems from several key advantages:

-

Ease of Introduction: It is readily introduced via reaction with benzyl chloroformate.[1][5]

-

Crystallinity of Derivatives: Z-protected amino acids are often stable, crystalline solids, which simplifies their purification and handling.[1][6]

-

Racemization Resistance: The urethane linkage formed by the Z-group is known to suppress racemization at the α-carbon during the coupling step, a critical factor for maintaining the chiral integrity of the final peptide.[1][6]

-

Orthogonal Stability: The Z-group is stable to the mildly basic conditions used to cleave Fmoc groups and the acidic conditions used for Boc group removal, making it a valuable component of orthogonal protection strategies.[4][6]

When combined with 1-Naphthylalanine (1-Nal), a non-proteinogenic amino acid featuring a bulky, hydrophobic naphthalene side chain, the resulting this compound becomes a powerful tool for modulating peptide structure and function. The 1-Nal residue is often incorporated to enhance enzymatic stability, probe receptor-ligand interactions, and improve pharmacokinetic profiles due to its increased hydrophobicity and steric hindrance.[7][8][9]

Core Mechanism of Action: A Three-Phase Process

The utility of this compound in peptide synthesis can be understood as a three-part mechanism: 1) N-α-protection to mask the amine nucleophile, 2) activation and coupling of the carboxyl group, and 3) selective deprotection to reveal the amine for the next coupling cycle.

Phase I: N-α-Protection - Formation of the Carbamate Linkage

The primary mechanistic step is the protection of the amino group of 1-Naphthylalanine. This is typically achieved by reacting 1-Nal-OH with benzyl chloroformate (Cbz-Cl) under alkaline conditions, often referred to as the Schotten-Baumann reaction.[5] The lone pair of the nitrogen atom on the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This results in the formation of a stable carbamate (or urethane) linkage, effectively masking the nucleophilicity of the amine.

Caption: N-α-protection of 1-Naphthylalanine.

Phase II: Peptide Bond Formation - Coupling

With the N-terminus protected, the free carboxyl group of this compound can be activated for coupling with the free N-terminus of the growing peptide chain (which is often anchored to a solid support in SPPS). This activation is crucial as the carboxylate itself is not electrophilic enough to react. Common coupling reagents like dicyclohexylcarbodiimide (DCC) or uronium/aminium salts (HBTU, HATU) are used to convert the carboxylic acid into a highly reactive intermediate, such as an O-acylisourea or an active ester.[10][11] This intermediate is then readily attacked by the nucleophilic amine of the peptide chain, forming the new peptide bond. The Z-group remains stable throughout this process.

Caption: Workflow for coupling this compound in peptide synthesis.

Phase III: Deprotection - Unmasking the N-terminus

After the coupling is complete, the Z-group must be removed to allow for the next amino acid to be added. The choice of deprotection method is what defines the utility and orthogonality of the Z-group. The two most common methods are:

-

Catalytic Hydrogenolysis: This is the most prevalent and mildest method. The Z-protected peptide is treated with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C).[5][6] The benzyl C-O bond is cleaved, releasing toluene and forming an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine.[12] This method is highly efficient but is incompatible with peptides containing other reducible functional groups, such as the indole ring of tryptophan or sulfur-containing residues like methionine and cysteine if not properly managed.

-

Strong Acidolysis: The Z-group can also be cleaved by strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH) or liquid hydrogen fluoride (HF).[4][5] This method is harsher and is typically reserved for final cleavage in solution-phase synthesis or when hydrogenolysis is not feasible.

Caption: Z-group deprotection via catalytic hydrogenolysis.

Quantitative Data and Comparative Analysis

The selection of a protecting group is a critical decision in synthesis strategy. The Z-group's properties make it suitable for specific applications, particularly in solution-phase synthesis and for the preparation of peptide fragments.

| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Key Advantages |

| Z (Cbz) | Benzyl Carbamate | Benzyl Chloroformate | H₂/Pd (Hydrogenolysis); HBr/AcOH | Crystalline derivatives, suppresses racemization, stable to mild acid/base.[1][4][6] |

| Boc | t-Butyl Carbamate | Di-tert-butyl dicarbonate | Strong Acid (e.g., TFA) | Widely used in SPPS, acid labile.[6] |

| Fmoc | Fluorenylmethyloxy-carbonyl | Fmoc-OSu or Fmoc-Cl | Mild Base (e.g., 20% Piperidine/DMF) | Base labile, ideal for orthogonal strategies with acid-labile side-chain groups.[6][13] |

Field-Proven Experimental Protocols

The following protocols are provided as a self-validating framework. Researchers should optimize concentrations, reaction times, and purification methods based on the specific peptide sequence and scale.

Protocol 1: N-α-Protection of 1-Naphthylalanine with Z-Cl

-

Dissolution: Dissolve 1-Naphthylalanine (1.0 eq) in a 2:1 mixture of dioxane and 1M aq. NaHCO₃ solution. Cool the mixture to 0°C in an ice bath with stirring.

-

Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the cold, stirring solution, ensuring the pH remains between 8 and 10.[5]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by TLC.

-

Workup: Once the reaction is complete, wash the mixture with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

-

Isolation: The this compound product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Validation: Confirm product identity and purity via ¹H NMR, Mass Spectrometry, and melting point analysis.

Protocol 2: Deprotection of Z-Group via Catalytic Hydrogenolysis

-

Setup: Dissolve the Z-protected peptide (1.0 eq) in a suitable solvent such as methanol, ethanol, or DMF.

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the peptide).

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction flask or use a dedicated hydrogenation apparatus. Purge the flask with H₂ gas.

-

Reaction: Stir the suspension vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-16 hours). The reaction is complete when CO₂ evolution ceases.

-

Filtration: Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the deprotected peptide.

-

Validation: Confirm complete deprotection via Mass Spectrometry (observing the expected mass shift) and HPLC.

Potential Side Reactions and Mitigation Strategies

While robust, the use of this compound is not without potential challenges. Awareness of these can prevent loss of yield and purity.

-

Incomplete Hydrogenolysis: If the peptide contains sulfur (Met, Cys) or other catalyst poisons, the hydrogenation may be slow or incomplete. Using specialized catalysts or alternative deprotection methods may be necessary.[14]

-

Side-Chain Reactions during Acidolysis: When using strong acids like HBr/AcOH for deprotection, acid-sensitive side chains (e.g., t-butyl esters) may also be cleaved. This highlights the importance of an orthogonal protection strategy.[15]

-

Guanidinylation with Coupling Reagents: Uronium/aminium coupling reagents can sometimes react with an unprotected N-terminus to form a guanidine moiety, which terminates the chain. This can be avoided by pre-activating the protected amino acid before adding it to the peptide-resin.[16]

Conclusion

This compound serves as a highly effective and specialized building block in modern peptide synthesis. Its mechanism of action is centered on the robust and racemization-resistant nature of the benzyloxycarbonyl protecting group, which allows for the controlled incorporation of the functionally significant 1-Naphthylalanine residue. By understanding the core principles of its protection, coupling, and deprotection chemistry, and by employing validated protocols, researchers can leverage this compound to construct complex peptides with tailored properties for advanced therapeutic and scientific applications.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Modified Carbobenzyloxy Groups in Peptide Synthesis | Nature [preview-nature.com]

- 4. bachem.com [bachem.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. lifetein.com [lifetein.com]

- 8. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 16. peptide.com [peptide.com]

An In-Depth Technical Guide to Z-1-Nal-OH: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(benzyloxycarbonylamino)-3-(naphthalen-1-yl)propanoic acid, commonly known in the scientific community as Z-1-Nal-OH, is a non-canonical, N-terminally protected amino acid derivative. Its unique structure, featuring a bulky and hydrophobic naphthyl group, makes it a valuable building block in peptide and peptidomimetic synthesis. The incorporation of this compound can induce specific conformational constraints, enhance binding affinity to biological targets through increased hydrophobic interactions, and serve as a fluorescent probe. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, quality control, and strategic application of this compound, with a focus on its role in solid-phase peptide synthesis (SPPS).

Core Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is critical for its effective use in synthesis and analysis. These properties dictate its solubility, reactivity, and analytical behavior.

| Property | Value | Source(s) |

| Chemical Formula | C₂₁H₁₉NO₄ | [] |

| Molecular Weight | 349.38 g/mol | [] |

| IUPAC Name | (2S)-2-(Benzyloxycarbonylamino)-3-(naphthalen-1-yl)propanoic acid | |

| CAS Number | 65365-15-3 | [] |

| Appearance | White to off-white solid | |

| Storage Conditions | Store at 2-8°C | |

| Solubility | Soluble in organic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and Methanol. Sparingly soluble in water. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a standard Schotten-Baumann reaction. This involves the protection of the α-amino group of the parent amino acid, L-1-Naphthylalanine, using benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions. The causality behind this choice is the high stability of the resulting Z-group to various peptide coupling conditions and its clean removal via catalytic hydrogenation, a process orthogonal to many side-chain protecting groups used in peptide synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system; successful execution will yield a product whose analytical data (TLC, melting point, NMR) should align with established values for this compound.

-

Dissolution: Dissolve L-1-Naphthylalanine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice-water bath to maintain a temperature of 0-5°C. The basic condition is necessary to deprotonate the amino group, rendering it nucleophilic.

-

Addition of Protecting Group: While vigorously stirring the cooled amino acid solution, add benzyl chloroformate (1.1 equivalents) dropwise. Concurrently, add a 2 M NaOH solution as needed to maintain the pH of the reaction mixture between 9 and 10. This ensures the amino group remains deprotonated and reactive towards the electrophilic Cbz-Cl.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting material (visualized with ninhydrin) and the formation of the UV-active product.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and byproduct benzyl alcohol.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using cold 1 M HCl. The protonation of the carboxylate renders the this compound product insoluble in the aqueous phase, causing it to precipitate out as a white solid.

-

Isolation and Drying: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. Dry the product under high vacuum to yield this compound.

References

Spectroscopic Characterization of Z-1-Nal-OH: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic signature of N-benzyloxycarbonyl-3-(1-naphthyl)-L-alanine (Z-1-Nal-OH), a key building block in peptide synthesis and drug development. Understanding its spectral characteristics is fundamental for reaction monitoring, quality control, and structural confirmation. This document synthesizes predictive data based on established principles of spectroscopy and comparative data from analogous structures to offer a robust analytical framework for researchers.

Molecular Structure and Analytical Overview

This compound incorporates several key structural motifs that dictate its spectroscopic behavior: a naphthyl group, an L-alanine core, a benzyloxycarbonyl (Z or Cbz) protecting group, and a carboxylic acid. Each of these components yields distinct and predictable signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for unambiguous identification.

Caption: Chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum of this compound exhibits signals corresponding to its aromatic systems (naphthyl and benzyl), the amino acid backbone, and the protecting group.

Causality in Chemical Shifts: The chemical shifts (δ) are influenced by electron-withdrawing and electron-donating groups. The highly anisotropic environments of the aromatic rings cause significant deshielding, shifting the aromatic protons downfield (7.2-8.2 ppm). The carboxylic acid proton is typically the most deshielded due to hydrogen bonding and appears as a broad singlet at a very high chemical shift (>10 ppm). The α-proton is deshielded by the adjacent carbonyl, amino, and naphthyl groups.

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| > 10.0 | br s | 1H | COOH | Highly deshielded acidic proton, often broad. |

| ~8.1-7.3 | m | 7H | Naphthyl-H | Complex multiplet pattern characteristic of the 1-substituted naphthyl group.[1] |

| ~7.35-7.25 | m | 5H | Cbz Phenyl-H | Protons on the benzyl ring of the protecting group, appearing as a complex multiplet.[2] |

| ~5.2 | d | 1H | NH | Amide proton, coupled to the α-proton. Position can vary with concentration and solvent. |

| ~5.1 | s | 2H | OCH₂ Ph | Benzylic protons of the Cbz group, appear as a singlet due to no adjacent protons.[2] |

| ~4.8 | m | 1H | α-CH | Deshielded by electronegative N and C=O groups; coupled to NH and β-CH₂ protons.[3] |

| ~3.4 | m | 2H | β-CH₂ | Diastereotopic protons coupled to the α-proton, appearing as a complex multiplet. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used, resulting in a spectrum of singlets where each peak corresponds to a distinct carbon atom.

Causality in Chemical Shifts: The electronegativity of attached atoms is the primary determinant of the ¹³C chemical shift. Carbonyl carbons (C=O) are the most deshielded and appear furthest downfield (>170 ppm). Aromatic and alkene carbons appear in the 110-150 ppm range.[4][5] Aliphatic carbons attached to heteroatoms (like the α-carbon and the Cbz benzylic carbon) are found in the 50-80 ppm range, while purely aliphatic carbons (β-carbon) are the most shielded.[4]

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | COOH | Carboxylic acid carbonyl carbon, highly deshielded.[5] |

| ~156 | Urethane C =O | Urethane carbonyl carbon, slightly more shielded than the acid carbonyl. |

| ~136-124 | Aromatic C | Complex set of signals for the 10 carbons of the naphthyl group and 6 carbons of the phenyl group.[6][7] |

| ~67 | OC H₂Ph | Benzylic carbon of the Cbz group, attached to oxygen. |

| ~55 | α-C H | Alpha-carbon of the amino acid, attached to nitrogen.[8][9] |

| ~38 | β-C H₂ | Beta-carbon of the side chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Vibrational Logic: The structure of this compound contains several polar bonds which give rise to strong, characteristic IR absorptions. The O-H bond of the carboxylic acid produces a very broad absorption due to extensive hydrogen bonding. The C=O bonds of the carboxylic acid and the urethane will appear as intense, sharp peaks. The N-H bond of the urethane also provides a distinct signal.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Shape | Assignment | Rationale |

| 3300 - 2500 | Strong | Very Broad | O-H stretch | Characteristic of a hydrogen-bonded carboxylic acid.[10] |

| ~3300 | Medium | Sharp | N-H stretch | Amide/urethane N-H vibration. |

| 3100 - 3000 | Medium | Sharp | Aromatic C-H stretch | C-H vibrations on the naphthyl and phenyl rings. |

| 2950 - 2850 | Medium | Sharp | Aliphatic C-H stretch | C-H vibrations of the CH and CH₂ groups. |

| ~1720 | Strong | Sharp | C=O stretch (Acid) | Carbonyl of the carboxylic acid. |

| ~1690 | Strong | Sharp | C=O stretch (Urethane) | Carbonyl of the benzyloxycarbonyl group (Amide I band). |

| 1600 - 1450 | Medium-Weak | Sharp | C=C stretch | Aromatic ring skeletal vibrations. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and structural features. For this compound, electrospray ionization (ESI) is a suitable technique.

Molecular Weight: The empirical formula for this compound is C₂₁H₁₉NO₄. The monoisotopic mass is approximately 349.13 g/mol . Therefore, the molecular ion peak [M+H]⁺ in positive ion mode ESI would be expected at m/z ≈ 350.14.

Fragmentation Pathways: The fragmentation of N-Cbz protected amino acids is well-characterized. The benzylic position is a common site of cleavage.

Caption: Predicted ESI-MS fragmentation pathways for this compound.

Predicted Key Mass Fragments

| m/z (Positive Mode) | Proposed Fragment | Rationale |

| 350.14 | [M+H]⁺ | Protonated molecular ion. |

| 306.15 | [M+H - CO₂]⁺ | Loss of carbon dioxide from the carboxylic acid. |

| 259.08 | [M+H - C₇H₇]⁺ | Loss of the benzyl group via cleavage of the O-CH₂ bond. |

| 142.06 | [C₁₁H₁₀]⁺ | Naphthylmethyl cation resulting from cleavage at the Cα-Cβ bond. |

| 91.05 | [C₇H₇]⁺ | Tropylium cation, a very stable fragment from the benzyl group. |

Experimental Protocols & Workflow

Acquiring high-quality spectroscopic data requires careful sample preparation and adherence to established methodologies.

General Workflow for Spectroscopic Analysis

Caption: Standard workflow for spectroscopic analysis of an organic compound.

A. NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C Acquisition: Acquire the proton-decoupled ¹³C spectrum. This requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectra using the TMS signal.

B. FT-IR Spectroscopy Protocol (ATR)

-

Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal and record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

C. Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in both full scan mode to identify the molecular ion and in tandem MS (MS/MS) mode to generate fragmentation data. For MS/MS, the molecular ion (m/z 350) is isolated and fragmented.

References

- 1. Naphthalene(91-20-3) 1H NMR [m.chemicalbook.com]

- 2. N-Cbz-L-Phenylalanine(1161-13-3) 1H NMR [m.chemicalbook.com]

- 3. L-Phenylalanine(63-91-2) 1H NMR [m.chemicalbook.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1-Naphthyl acetate(830-81-9) 13C NMR [m.chemicalbook.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. L-Alanine(56-41-7) 13C NMR spectrum [chemicalbook.com]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161) [hmdb.ca]

- 10. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Enduring Cornerstone of Peptide Synthesis: A Technical Guide to the Z-Protecting Group

For researchers, scientists, and drug development professionals engaged in the precise art of peptide synthesis, the strategic manipulation of functional groups is paramount. This guide provides an in-depth technical exploration of the benzyloxycarbonyl (Cbz or Z) group, a foundational amine-protecting group that revolutionized the field of controlled peptide chemistry. We will delve into the causality behind its selection, the mechanics of its application and removal, and its strategic place in the synthetic chemist's toolkit.

The Genesis of Control: Why the Z-Group Was a Paradigm Shift

Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge.[1][2] The inherent nucleophilicity of the amino group and the electrophilicity of the carboxylic acid on an amino acid led to uncontrolled polymerization when attempting to form a peptide bond.[1] The landscape was irrevocably altered in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl group.[1][2][3][4] This innovation provided a "temporary mask" for the amine, rendering it significantly less nucleophilic and thus preventing unwanted side reactions.[1][5][6]

The success of the Z-group is rooted in a combination of critical characteristics:

-

Robust Stability: The carbamate linkage formed is stable to a wide range of reaction conditions, including basic and mildly acidic media, which allows for flexibility in subsequent synthetic steps.[1]

-

Ease of Introduction: The protection reaction is typically high-yielding and proceeds under mild conditions.[1][7]

-

Facile and Specific Removal: The Z-group can be cleanly removed under specific conditions that do not affect other parts of the peptide, a concept now known as orthogonality.[1][4]

The Chemistry of Protection: Introduction of the Z-Group

The most common method for introducing the Z-group is through the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions, often referred to as the Schotten-Baumann reaction.[3][8][9][10][11]

Mechanism of Z-Group Introduction

The reaction proceeds via a nucleophilic acyl substitution. The deprotonated amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion. A base is required to neutralize the liberated hydrochloric acid, driving the reaction to completion.[3][8]

Caption: Mechanism of Z-group protection of an amino acid.

Experimental Protocol: Z-Protection of Glycine

This protocol describes a typical Schotten-Baumann procedure for the synthesis of Z-Glycine.

Materials:

-

Glycine

-

1 M Sodium Carbonate solution

-

Benzyl chloroformate (Cbz-Cl)

-

Diethyl ether

-

1 M Hydrochloric Acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.[1]

-

Addition of Cbz-Cl: While vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.[1]

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate should form.[1]

-

Extraction: Extract the product with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Z-protected amino acid.[1]

| Amino Acid | Reagents and Conditions | Typical Yield (%) |

| Glycine | Cbz-Cl, aq. Na2CO3, 0 °C | > 90 |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |

| Phenylalanine | Cbz-Cl, aq. NaHCO3, rt | > 90 |

| Benzylamine | Cbz-Cl, Et3N, CH2Cl2, 0 °C to rt | ~98 |

Table 1: Representative yields for the Z-protection of various amines. Data synthesized from literature reports.[1]

The Art of Deprotection: Cleavage of the Z-Group

The true utility of a protecting group lies in its facile and selective removal. The Z-group offers several deprotection pathways, with catalytic hydrogenolysis being the most common and mildest method.[12][13][14]

Catalytic Hydrogenolysis

This method involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[12][13] The byproducts are toluene and carbon dioxide, which are volatile and easily removed.[12][14]

Mechanism of Hydrogenolysis: The reaction occurs on the surface of the palladium catalyst. Hydrogen gas is adsorbed onto the metal surface, and the Z-protected amine coordinates to the catalyst. This facilitates the cleavage of the C-O bond, initially forming an unstable carbamic acid which spontaneously decarboxylates to yield the free amine.[15]

Caption: Deprotection of a Z-protected amine via catalytic hydrogenolysis.

Experimental Protocol: Hydrogenolysis of Z-Alanine

Materials:

-

Z-Alanine

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen source (balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Setup: Dissolve the Z-protected compound (1.0 equivalent) in methanol in a flask equipped with a magnetic stir bar.[1]

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol %).[1]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[1][16]

-

Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by TLC until the starting material is consumed.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amino acid.

Acid-Mediated Cleavage

An alternative to hydrogenolysis is cleavage under strong acidic conditions, such as with hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA).[17][18] This method is particularly useful when the molecule contains functional groups that are sensitive to reduction, such as alkenes or alkynes.[17]

Mechanism of Acidic Cleavage: The reaction is thought to proceed via protonation of the carbamate oxygen, followed by nucleophilic attack of the bromide ion on the benzylic carbon (SN2) or formation of a benzyl cation (SN1), which is then trapped. The resulting unstable carbamic acid decarboxylates to give the free amine.[3]

| Deprotection Method | Reagents/Conditions | Key Advantages | Potential Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts | Incompatible with reducible groups (alkenes, alkynes, nitro groups); catalyst poisoning by sulfur.[12][14] |

| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Avoids the use of flammable H₂ gas, safer.[12][13] | Can still reduce some sensitive functional groups.[14] |

| Acidic Cleavage | HBr in Acetic Acid, TFA | Metal-free, compatible with hydrogenation-sensitive groups.[17][18] | Harsh conditions, can cause side reactions like alkylation.[14] |

| Lewis Acid Cleavage | AlCl₃/HFIP | Mild, selective, broad functional group tolerance.[19] | Requires stoichiometric amounts of Lewis acid. |

Table 2: Comparison of common Z-group deprotection methods.

Orthogonality: The Z-Group in Modern Synthesis

In multi-step synthesis, the concept of orthogonality is crucial. It refers to the ability to deprotect one functional group in the presence of others without affecting them.[20] The Z-group's unique cleavage conditions make it orthogonal to the two other major amine protecting groups used in peptide synthesis: the acid-labile tert-Butoxycarbonyl (Boc) group and the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group.[1][3][20]

-

Z-group: Cleaved by hydrogenolysis.[20]

This mutual orthogonality allows for the selective deprotection of specific amino groups in a complex peptide, enabling the synthesis of branched peptides and other intricate molecular architectures.[4][22]

Caption: Orthogonality of Fmoc, Z, and Boc protecting groups.

Conclusion: An Enduring Legacy

While newer protecting groups have been developed, the benzyloxycarbonyl group remains a vital tool in the arsenal of the synthetic organic chemist. Its historical significance is undeniable, as it laid the groundwork for the field of controlled peptide synthesis.[1][2] For researchers and drug development professionals, a thorough understanding of the Z-group's function, application, and strategic deployment is not merely a lesson in chemical history, but a practical necessity for the successful synthesis of complex, life-impacting molecules. Its robustness, predictable reactivity, and orthogonal nature ensure that the Z-group will continue to be a cornerstone of synthetic chemistry for the foreseeable future.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. proprep.com [proprep.com]

- 6. youtube.com [youtube.com]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. byjus.com [byjus.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. tdcommons.org [tdcommons.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. people.uniurb.it [people.uniurb.it]

discovery and history of Z-protected amino acids

A Technical Guide to its Discovery, Mechanism, and Application

Abstract

The ability to synthesize peptides of a defined sequence is fundamental to chemical biology, pharmacology, and materials science. This capability, however, hinges on the strategic use of protecting groups to prevent unwanted side reactions. This guide delves into the discovery, history, and detailed chemistry of the benzyloxycarbonyl (Z or Cbz) group, the first truly effective, mild, and reversible α-amino protecting group. Introduced by Max Bergmann and Leonidas Zervas in 1932, the Z-group revolutionized peptide synthesis, transforming it from a frustrating challenge into a systematic discipline.[1][2] We will explore the chemical principles of its introduction and cleavage, provide detailed experimental protocols, and analyze its enduring impact on the field, establishing the foundational logic that paved the way for all subsequent developments in peptide chemistry, including modern solid-phase synthesis.

The Pre-Z Era: A Synthetic Conundrum

In the early 20th century, the father of peptide chemistry, Emil Fischer, recognized that the sequential and controlled formation of peptide bonds was the principal challenge to be overcome.[3] Amino acids, with their nucleophilic amino group and electrophilic carboxyl group, would uncontrollably polymerize under condensation conditions. The core problem was the lack of a method to temporarily render the amino group of one amino acid unreactive while its carboxyl group was activated to couple with the amino group of a second amino acid. Early attempts at protection were harsh and often resulted in racemization or decomposition of the peptide products. A breakthrough was desperately needed: a protecting group that was easy to introduce, stable during peptide coupling, and, most importantly, could be removed under mild conditions that left the newly formed peptide bond and sensitive side chains intact.

The Breakthrough of Bergmann and Zervas

The pivotal moment arrived in 1932. Max Bergmann, a former student of Fischer, and his brilliant Greek colleague Leonidas Zervas, published their discovery of the benzyloxycarbonyl group (originally carbobenzoxy).[1][2] In a tribute to Zervas, the group was often abbreviated as the "Z-group". Their innovation was born from the observation that benzyl groups linked to oxygen or nitrogen could be cleaved by catalytic hydrogenation.[3] They designed a protecting group that exploited this reactivity: the Z-group is a urethane formed between the amino acid's nitrogen and a benzyloxycarbonyl moiety.

This discovery was a watershed moment, laying the foundation for modern, controlled peptide synthesis. For the first time, chemists had a tool that was robust enough to withstand coupling reactions but could be removed with surgical precision, unlocking the ability to create complex oligopeptides that were previously inaccessible.[4]

The Chemistry of the Z-Group: A Deep Dive

Introduction of the Z-Group (Protection)

The Z-group is introduced to the α-amino group of an amino acid using benzyl chloroformate (Cbz-Cl or Z-Cl). The reaction is typically performed under Schotten-Baumann conditions , which utilize a two-phase solvent system (e.g., an organic solvent and water) with a mild base like sodium bicarbonate or sodium hydroxide to neutralize the hydrochloric acid generated during the reaction.[5]

Mechanism: The reaction proceeds via a straightforward nucleophilic acyl substitution. The deprotonated amino group of the amino acid acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of benzyl chloroformate. The tetrahedral intermediate then collapses, expelling a chloride ion as the leaving group to form the stable N-Z-protected amino acid.[4]

Figure 1: Workflow for Z-group protection of an amino acid.

Experimental Protocol: Z-Protection of L-Alanine

-

Dissolution: Dissolve L-Alanine (1.0 eq) in 2M sodium hydroxide (NaOH) solution (2.0 eq) in a flask cooled in an ice bath (0 °C).

-

Reagent Addition: While stirring vigorously, slowly and simultaneously add benzyl chloroformate (1.1 eq) and 2M NaOH solution, keeping the pH between 9-10. The addition should be controlled to keep the temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 3M hydrochloric acid (HCl). A white precipitate of Z-L-Alanine should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield Z-L-Alanine, which is typically a stable, crystalline solid.[4][]

Deprotection of the Z-Group

The genius of the Z-group lies in the mildness of its primary cleavage method, which preserves the integrity of the peptide backbone.

The most common and mildest method for Z-group removal is catalytic hydrogenolysis.[7] The Z-protected peptide is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) and stirred under an atmosphere of hydrogen gas in the presence of a palladium catalyst, typically 5-10% palladium on carbon (Pd/C).[4][8]

Mechanism: The reaction occurs on the surface of the palladium catalyst.[9] Both the hydrogen gas and the benzyl C-O bond of the Z-group adsorb onto the catalyst surface. The palladium facilitates the cleavage of the benzylic C-O bond and the addition of hydrogen. The initial products are the free amine and an unstable carbamic acid, which spontaneously decarboxylates to release carbon dioxide. Toluene is the only other byproduct.[4][9] This clean decomposition into gaseous (CO₂) and easily removed organic (toluene) byproducts is a key advantage.[7]

Figure 2: Mechanism of Z-group deprotection via catalytic hydrogenolysis.

Experimental Protocol: Hydrogenolysis of a Z-Protected Peptide

-

Setup: Dissolve the Z-protected peptide (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stir bar.

-

Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, to remove oxygen.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate) to the solution under the inert atmosphere.[8]

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). For a standard lab scale, a balloon filled with H₂ is sufficient to maintain a positive pressure.

-

Reaction: Stir the mixture vigorously at room temperature. Efficient stirring is critical to ensure contact between the substrate, catalyst, and hydrogen gas.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.

-

Filtration: Upon completion, carefully purge the flask with nitrogen again. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[8]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide. Further purification may be performed if necessary.

Field Insights & Causality:

-

Catalyst Choice: While Pd/C is the workhorse, for substrates containing sulfur (like methionine or cysteine), which can poison the catalyst, a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be required.

-

Transfer Hydrogenation: For situations where handling hydrogen gas is undesirable, transfer hydrogenation can be used. Reagents like 1,4-cyclohexadiene or formic acid can serve as the hydrogen source in the presence of the Pd catalyst.[9]

While hydrogenolysis is preferred, it is incompatible with other reducible functional groups (e.g., alkynes, some sulfur-containing residues). In such cases, strong acidic conditions can be used. The most common reagent is a solution of hydrogen bromide in glacial acetic acid (HBr/AcOH).[10]

Mechanism: This method proceeds via an Sₙ1 or Sₙ2 pathway. The ether oxygen of the Z-group is protonated by the strong acid, creating a good leaving group. The bromide ion then attacks the benzylic carbon, cleaving the C-O bond to form the unstable carbamic acid (which decomposes as before) and benzyl bromide.[11][12] This method is significantly harsher than hydrogenolysis and can cleave other acid-labile protecting groups (like tert-butyl esters).[13]

The Z-Group in Action: Revolutionizing Peptide Synthesis

Orthogonality and Strategic Synthesis

The true power of any protecting group lies in its orthogonality —the ability to remove one protecting group under a specific set of conditions without affecting other protecting groups in the molecule.[14][15] The Z-group was the first to provide a robust orthogonal scheme. It is stable to the basic and mildly acidic conditions used to manipulate other parts of the peptide, yet it can be selectively removed by hydrogenolysis.[4][16]

This principle allowed for the development of complex synthetic strategies. For example, a peptide's α-amino group could be protected with Z, while a side-chain carboxyl group could be protected as a tert-butyl (tBu) ester. The Z-group could be removed by hydrogenolysis to extend the peptide chain, while the tBu group would remain intact, only to be removed at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA).[17]

Comparative Analysis with Modern Protecting Groups

The discovery of the Z-group laid the intellectual groundwork for all subsequent protecting groups, most notably the tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, which form the basis of modern solid-phase peptide synthesis (SPPS).[15][]

| Feature | Z-Group (Benzyloxycarbonyl) | Boc-Group (tert-Butoxycarbonyl) | Fmoc-Group (9-Fluorenylmethyloxycarbonyl) |

| Introduction | Benzyl chloroformate, aq. base | Di-tert-butyl dicarbonate (Boc₂O) | Fmoc-OSu or Fmoc-Cl, aq. base |

| Cleavage Condition | Catalytic Hydrogenolysis (H₂/Pd) | Strong Acid (e.g., TFA) | Mild Base (e.g., 20% Piperidine in DMF) |

| Byproducts | Toluene, CO₂ | Isobutylene, CO₂ | Dibenzofulvene-piperidine adduct |

| Orthogonality | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[16] | Orthogonal to Z and Fmoc groups. | Orthogonal to Z and Boc groups.[14] |

| Primary Use Case | Solution-phase synthesis; side-chain protection.[7] | "Classic" Solid-Phase Peptide Synthesis (SPPS). | Modern standard for SPPS.[] |

Modern Relevance and Legacy

While the Fmoc and Boc strategies dominate automated solid-phase peptide synthesis, the Z-group remains highly relevant. It is frequently used in solution-phase synthesis, for the protection of side chains (especially lysine), and in the synthesis of complex organic molecules beyond peptides.[7][17] Its stability, the crystallinity it often imparts to intermediates, and its unique cleavage conditions ensure its place in the synthetic chemist's toolbox.[3][]

The discovery of the Z-group was more than just the introduction of a new reagent; it was a conceptual breakthrough that established the "protect, couple, deprotect" strategy that defines peptide synthesis to this day.[1] It provided the first reliable answer to the challenge laid down by Emil Fischer and, in doing so, opened the door to the chemical synthesis of the molecules of life.

References

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 10. bachem.com [bachem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Reaction between vicinal diols and hydrogen bromide in acetic acid; synthesis of chiral propylene oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. biosynth.com [biosynth.com]

- 16. nbinno.com [nbinno.com]

- 17. chemia.ug.edu.pl [chemia.ug.edu.pl]

An In-depth Technical Guide to Z-1-Nal-OH: Properties, Synthesis, and Applications in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Z-1-Nal-OH, a Key Player in Peptide Drug Design

This compound, chemically known as N-Benzyloxycarbonyl-3-(1-naphthyl)-L-alanine, is a non-proteinogenic amino acid derivative that has garnered significant attention in the field of medicinal chemistry and drug development. Its unique structural feature, the bulky and lipophilic naphthyl group attached to the alanine backbone, imparts advantageous properties to peptides, making it a valuable building block in the synthesis of novel therapeutics. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the α-amino functionality, primarily utilized in solution-phase peptide synthesis. This guide provides a comprehensive overview of this compound, covering its chemical identity, physicochemical properties, reputable suppliers, synthesis, and its strategic application in the development of peptide-based drugs.

CAS Number: 65365-15-3[1]

Synonyms: Z-3-(1-naphthyl)-L-alanine, Z-L-Ala(1-naphthyl)-OH, (2S)-2-([(Benzyloxy)carbonyl]amino)-3-naphthalen-1-ylpropanoic acid[2][3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C21H19NO4 | [1] |

| Molecular Weight | 349.38 g/mol | [1] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 136-168 °C | [3] |

| Storage Conditions | 0-8°C | [3] |

| Solubility | Soluble in organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Chloroform. Limited solubility in water.[1][4] |

Sourcing and Procurement: Reputable Suppliers of this compound

High-purity this compound is critical for successful and reproducible research and development outcomes. The following table lists some of the reputable suppliers of this compound.

| Supplier | Website |

| BOC Sciences | --INVALID-LINK-- |

| Chem-Impex | --INVALID-LINK-- |

| Aapptec | --INVALID-LINK-- |

| ChemBK | --INVALID-LINK-- |

The Synthetic Pathway: Preparation of this compound

The synthesis of this compound involves the protection of the amino group of 3-(1-naphthyl)-L-alanine with a benzyloxycarbonyl (Z) group. This is a standard procedure in peptide chemistry to prevent unwanted side reactions during peptide coupling.

Caption: Synthetic scheme for this compound preparation.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a typical procedure for the synthesis of this compound.

Materials:

-

3-(1-Naphthyl)-L-alanine

-

Benzyl Chloroformate (Cbz-Cl)

-

2 M Sodium Hydroxide (NaOH) solution

-

Diethyl ether

-

1 M Hydrochloric Acid (HCl)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Dropping funnels

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve 3-(1-naphthyl)-L-alanine (1.0 equivalent) in 2 M NaOH solution and cool the mixture to 0°C in an ice bath with stirring.[5]

-

Addition of Reagents: Slowly and concurrently add benzyl chloroformate (1.1 equivalents) and 2 M NaOH solution from separate dropping funnels over 1-2 hours. It is crucial to maintain the pH of the reaction mixture between 9 and 10.[5]

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for an additional 2-3 hours.[5]

-

Workup:

-

Isolation and Purification:

-

Filter the white precipitate and wash it with cold water.

-

Dry the product under vacuum to yield N-Benzyloxycarbonyl-3-(1-naphthyl)-L-alanine (this compound).[5]

-

Self-Validation: The purity and identity of the synthesized this compound can be confirmed by measuring its melting point and comparing it with the literature value. Further characterization can be performed using spectroscopic techniques such as NMR and IR spectroscopy.

The Role of this compound in Peptide Synthesis

This compound is a key building block in solution-phase peptide synthesis (SPPS), a method that remains valuable for the large-scale production of peptides and for sequences that are difficult to synthesize on a solid support. The 'Z' protecting group prevents the amino group of this compound from reacting while its carboxyl group is activated for coupling with the amino group of another amino acid.[3]

References

A Technical Guide to the Stability and Storage of Z-1-Nal-OH for Researchers and Drug Development Professionals

Introduction: The Significance of Z-1-Nal-OH in Synthetic Chemistry

This compound, or N-benzyloxycarbonyl-L-1-naphthylalanine, is a pivotal amino acid derivative utilized in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. Its unique structure, which combines the widely used benzyloxycarbonyl (Z or Cbz) protecting group with the bulky, aromatic naphthylalanine side chain, imparts specific properties to peptides and other molecules into which it is incorporated. The naphthyl group can enhance hydrophobic interactions, influence molecular conformation, and serve as a fluorescent probe, making this compound a valuable building block for creating novel therapeutics and research tools.[1][2]

However, the chemical integrity of this reagent is paramount to the success of these applications. Degradation of this compound can lead to impurities in the final product, reduced yields, and misleading experimental results. This in-depth guide provides a comprehensive overview of the stability of this compound, potential degradation pathways, and scientifically grounded recommendations for its optimal storage and handling.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and designing appropriate handling procedures.

| Property | Value/Description | Source(s) |

| Molecular Formula | C₂₁H₁₉NO₄ | [3] |

| Molecular Weight | 349.39 g/mol | [3] |

| Appearance | White to off-white solid/powder | [4][5] |

| Solubility | Slightly soluble in water. Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [5] |

| pKa (Predicted for L-1-Naphthylalanine) | 2.21 ± 0.30 | [5] |

The low aqueous solubility and the presence of aromatic rings suggest that this compound is a hydrophobic molecule. The predicted pKa of the parent amino acid indicates that the carboxylic acid moiety is acidic.

Core Principles of this compound Stability

The stability of this compound is primarily influenced by the chemical properties of its three key components: the carboxylic acid, the benzyloxycarbonyl (Z) protecting group, and the naphthyl side chain.

Logical Framework for Stability Assessment

Caption: Interplay of structural components and external stressors on this compound stability.

Potential Degradation Pathways

Understanding the potential routes of degradation is critical for developing effective storage and handling strategies. Forced degradation studies, which intentionally stress a compound, help to elucidate these pathways.[6][7]

Hydrolytic Degradation (Acidic and Basic Conditions)

Hydrolysis is a primary concern for this compound, particularly when in solution.

-